Cas no 97-67-6 (L-(-)-Malic Acid)

L-(-)-Malic Acid is a naturally occurring alpha-hydroxy acid (AHA) that offers superior chelating properties and buffering capacity. Its optically pure configuration minimizes racemization during processing, ensuring consistent performance in applications such as food preservation, pharmaceuticals, and cosmetics, where its acidic properties provide antimicrobial protection and stabilize pH levels.
L-(-)-Malic Acid structure
L-(-)-Malic Acid structure
商品名:L-(-)-Malic Acid
CAS番号:97-67-6
MF:C4H6O5
メガワット:134.087441921234
MDL:MFCD00064213
CID:34914
PubChem ID:222656

L-(-)-Malic Acid 化学的及び物理的性質

名前と識別子

    • (S)-2-hydroxysuccinic acid
    • S)-(-)-HYDROXYSUCCINIC ACID
    • (S)-HYDROXYSUCCINIC ACID
    • (S)-HYDROXYBUTANEDIOIC ACID
    • (S)-(-)-MALIC ACID
    • (S)-2-HYDROXYBUTANEDICARBOXYLIC ACID
    • S(-)-2-HYDROXYSUCCINIC ACID
    • NATURAL APPLE ACID
    • Butanedioicacid,hydroxy-,(S)-
    • L(-)-Malic acid
    • L-(-)-Malic Acid
    • L-(−)-Malic acid
    • L-Hydroxybutanedioic acid
    • L-Malic acid
    • MALIC ACID, L-(-)-(P)
    • MALIC ACID, L-(-)-(RG)
    • L-(-)-Apple Acid
    • L-Hydroxysuccinic acid
    • Apple acid
    • (2S)-2-Hydroxybutanedioic acid
    • (S)-Malic acid
    • L-Apple acid
    • S-(-)-Malic acid
    • (-)-Hydroxysuccinic acid
    • S-2-Hydroxybutanedioic acid
    • L-malate
    • Butanedioic acid, hydroxy-, (2S)-
    • (-)-Malic acid
    • L-2-Hydroxybutanedioic acid
    • (S)-(-)-Hydroxysuccinic acid
    • (-)-L-Malic acid
    • Malic acid, L-
    • (S)-malate
    • (-)-(S)-Malic acid
    • J3TZF807X5
    • NSC9232
    • (S)-(
    • MALIC ACID
    • (2S)-2-Hydroxybutanedioic acid (ACI)
    • Butanedioic acid, hydroxy-, (2S)- (9CI)
    • Butanedioic acid, hydroxy-, (S)- (ZCI)
    • Malic acid, L- (8CI)
    • Malic acid, l- (3CI)
    • (2S)-2-Hydroxysuccinic acid
    • (2S)-Malic acid
    • NSC 9232
    • L-Malicacid
    • alpha-hydroxysuccinic acid
    • E296
    • Malic acid; (R)-form
    • MLSMR
    • mal
    • MLS000084707
    • hydroxybutanedioic acid
    • H2mal
    • DL-Malic acid
    • hydroxybutanedioic acid, ion(2-)
    • (S)-malate(2-)
    • Aepfelsaeure
    • 2-Hydroxysuccinic acid
    • 2-Hydroxybutanedioic acid
    • malate anion
    • hydroxysuccinic acid
    • malate dianion
    • 2-Hydroxyethane-1,2-dicarboxylic acid
    • malate
    • SMR000019054
    • MDL: MFCD00064213
    • インチ: 1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/t2-/m0/s1
    • InChIKey: BJEPYKJPYRNKOW-REOHCLBHSA-N
    • ほほえんだ: [C@@H](O)(C(=O)O)CC(=O)O
    • BRN: 1723541

計算された属性

  • せいみつぶんしりょう: 134.021523g/mol
  • ひょうめんでんか: 0
  • XLogP3: -1.3
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 回転可能化学結合数: 3
  • どういたいしつりょう: 134.021523g/mol
  • 単一同位体質量: 134.021523g/mol
  • 水素結合トポロジー分子極性表面積: 94.8Ų
  • 重原子数: 9
  • 複雑さ: 129
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 無色結晶で、果物特有の酸味がある。
  • 密度みつど: 1.600(lit.)
  • ゆうかいてん: 101-103 °C (lit.)
  • ふってん: 167.16°C (rough estimate)
  • フラッシュポイント: 220 °C
  • 屈折率: -6.5 ° (C=10, Acetone)
  • PH値: 2.2 (10g/l, H2O, 20℃)
  • ようかいど: H2O: 0.5 M at 20 °C, clear, colorless
  • すいようせい: 解体
  • PSA: 94.83000
  • LogP: -1.09340
  • かんど: 光と湿度に敏感
  • FEMA: 2440
  • 光学活性: [α]20/D −27°, c = 5.5 in pyridine
  • ようかいせい: 水に溶け、エタノール、エーテル、メタノール、アセトンに溶け、ベンゼンに溶けない。
  • マーカー: 5707
  • 酸性度係数(pKa): (1) 3.46, (2) 5.10(at 25℃)
  • ひせんこうど: -2 º (c=8.5, H2O)

L-(-)-Malic Acid セキュリティ情報

  • 記号: GHS07
  • ヒント:あぶない
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36-S37/39
  • RTECS番号:ON7175000
  • 危険物標識: Xi
  • TSCA:Yes
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • リスク用語:R36/37/38

L-(-)-Malic Acid 税関データ

  • 税関コード:2918199090
  • 税関データ:

    中国税関コード:

    2918199090

    概要:

    HS:2918199090。他のアルコール含有であるが、他の酸素含有カルボン酸(その酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918199090他のアルコール機能を有するが他の酸素機能を有さないカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

L-(-)-Malic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Cooke Chemical
A5387012-500G
L-(-)-Malic acid
97-67-6 98%
500g
RMB 111.20 2025-02-20
ChemScence
CS-W020132-1000g
(S)-Malic acid
97-67-6 >97.0%
1000g
$43.0 2021-09-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
L46690-500g
(S)-2-Hydroxysuccinic acid
97-67-6
500g
¥97.0 2021-09-09
TRC
M159505-500g
L-(-)-Malic Acid
97-67-6
500g
$312.00 2023-05-18
Fluorochem
152310-500g
L-Malic acid
97-67-6 98%
500g
£37.00 2022-02-28
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
PM4129-500g
L-(-)-Malic Acid
97-67-6 ≥99%
500g
¥130.00元 2023-09-15
Apollo Scientific
OR51833-10Kg
L-(-)-Malic acid
97-67-6 99%
10Kg
£495.00 2022-10-09
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T4838-100 mg
L-(-)-Malic acid
97-67-6 99.86%
100MG
¥485.00 2022-04-26
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
8003840500
L-(-)-Malic acid
97-67-6 for resolution of racemates for synthesis
500G
635.08 2021-05-12
Key Organics Ltd
AS-18628-1MG
L(-)-Malic acid
97-67-6 >98%
1mg
£36.00 2025-02-09

L-(-)-Malic Acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
Conversion of fumaric acid fermentation to L-malic acid fermentation by the association of Rhizopus arrhizus and Proteus vulgaris
Takao, Shoichi; Hotta, Kunimoto, Hakko Kogaku Zasshi, 1976, 54(4), 197-204

ごうせいかいろ 2

はんのうじょうけん
リファレンス
L-Malic acid from fumaric acid
, Federal Republic of Germany, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: 4-Acetamido-TEMPO Catalysts: Eosin Solvents: Water ;  28 h, pH 8.5, 25 °C
1.2 Reagents: Hydrochloric acid Catalysts: Fumarate hydratase ,  Maleate hydratase Solvents: Water ;  20 min, pH 8.5, 25 °C
リファレンス
Combining Electro-, Photo-, and Biocatalysis for One-Pot Selective Conversion of Furfural into Value-Added C4 Chemicals
Lu, Guang-Hui; Zong, Min-Hua; Li, Ning, ACS Catalysis, 2023, 13(2), 1371-1380

ごうせいかいろ 4

はんのうじょうけん
リファレンス
Kinetics and decay of fumarase activity of immobilized Brevibacterium ammoniagenes cells for continuous production of L-malic acid
Yamamoto, Kozo; Tosa, Tetsuya; Yamashita, Kiyokazu; Chibata, Ichiro, Biotechnology and Bioengineering, 1977, 19(8), 1101-14

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Fumaric acid ,  Sodium fumarate ;  2 h, pH 3.0, 70 °C; 70 °C → 20 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7 - 8
リファレンス
Process for preparation of L-malic acid
, China, , ,

ごうせいかいろ 6

はんのうじょうけん
リファレンス
Enzymic production of L-malate from maleate by Alcaligenes sp
Kimura, Takuhei; Kawabata, Yasuro; Sato, Eiji, Agricultural and Biological Chemistry, 1986, 50(1), 89-94

ごうせいかいろ 7

はんのうじょうけん
リファレンス
Biotechnological production of L-malic acid
, Federal Republic of Germany, , ,

ごうせいかいろ 8

はんのうじょうけん
リファレンス
Production of L-malic acid by immobilized bacterial cells of the genus Brevibacterium
Cerny, Jaroslav; Skoda, Jan, Collection of Czechoslovak Chemical Communications, 1986, 51(6), 1361-72

ごうせいかいろ 9

はんのうじょうけん
1.1 Solvents: Water ;  42 h, pH 7.5, 37 °C
リファレンス
Preparation method for L-malic acid
, Slovakia, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Calcium carbonate Solvents: Water ;  3 h, pH 7.5 - 8, 85 °C
1.2 35 h, 30 °C
1.3 Reagents: Sodium carbonate Solvents: Water ;  2 h, 90 °C
リファレンス
Preparation method of L-malic acid
, China, , ,

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Chromium chloride (CrCl3) Solvents: Water ;  8 min, pH 5, rt → 60 °C; 4 h, reflux
リファレンス
Anti-hyperglycemic Activity of Chromium(III) Malate Complex in Alloxan-Induced Diabetic Rats
Wu, Xiang-Yang; Li, Fang; Xu, Wei-Dong; Zhao, Jiang-Li; Zhao, Ting; et al, Biological Trace Element Research, 2011, 143(2), 1031-1043

ごうせいかいろ 12

はんのうじょうけん
リファレンス
Production of L-malic acid by the cell reusing process
Yukawa, Hideaki; Yamagata, Hisashi; Terasawa, Masato, Process Biochemistry (Rickmansworth, 1986, 21(5), 164-6

ごうせいかいろ 13

はんのうじょうけん
リファレンス
L-Malic acid fermentation by mixed culture of Rhizopus arrhizus and Proteus vulgaris
Takao, Shoichi; Hotta, Kunimoto, Agricultural and Biological Chemistry, 1977, 41(6), 945-50

ごうせいかいろ 14

はんのうじょうけん
リファレンス
Conversion of fumaric acid fermentation to L-malic acid fermentation with a combination of Rhizopus and yeast. I. Conversion of fumarate to L-malate by yeast
Sasaki, Yuji; Takao, Shoichi, Nippon Nogei Kagaku Kaishi, 1965, 39(11), 436-41

ごうせいかいろ 15

はんのうじょうけん
リファレンス
Immobilizing a biological material
, European Patent Organization, , ,

ごうせいかいろ 16

はんのうじょうけん
リファレンス
Preparation of L-malate from fumarate by enzymic transcrystallization
Kitahara, Kakuo; Fukui, Sakuzo; Misawa, Masanaru, Journal of General and Applied Microbiology, 1960, 6, 108-16

ごうせいかいろ 17

はんのうじょうけん
リファレンス
L-Malic acid formation by immobilized Saccharomyces cerevisiae amplified for fumarase
Neufeld, R. J.; Peleg, Y.; Rokem, J. S.; Pines, O.; Goldberg, I., Enzyme and Microbial Technology, 1991, 13(12), 991-6

ごうせいかいろ 18

はんのうじょうけん
リファレンス
Bioconversion of fumarate to 1-malate using fumarase-containing microorganisms
, United States, , ,

ごうせいかいろ 19

はんのうじょうけん
1.1 rt; 10 min, rt; 55 °C; 55 °C → 23 °C
リファレンス
Process for preparation of L-arginine malate
, China, , ,

ごうせいかいろ 20

はんのうじょうけん
リファレンス
L-Malic acid fermentation by a mixed culture of Rhizopus arrhizus and Paecilomyces varioti
Takao, Shoichi; Yokota, Atsushi; Tanida, Masatoshi, Journal of Fermentation Technology, 1983, 61(6), 643-5

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: (+)-Xylose ,  Calcium carbonate ,  Sulfuric acid magnesium salt (1:1) ,  Ferrous sulfate ,  Dipotassium phosphate ,  Monopotassium phosphate ,  Ammonium sulfate ,  Nickel sulfate hexahydrate Solvents: Water ;  30 min, pH 6.2, 30 °C
リファレンス
Production of malic acid
, China, , ,

L-(-)-Malic Acid Raw materials

L-(-)-Malic Acid Preparation Products

L-(-)-Malic Acid 関連文献

L-(-)-Malic Acidに関する追加情報

L-(-)-Malic Acid (CAS No. 97-67-6): A Comprehensive Overview in Modern Chemical and Biomedical Research

L-(-)-Malic Acid, with the chemical formula C₄H₆O₅, is a significant organic compound widely recognized for its role in biochemistry and pharmaceutical applications. Its CAS number, CAS No. 97-67-6, serves as a unique identifier in the chemical industry, ensuring precise classification and utilization. This compound, classified as an alpha-hydroxy carboxylic acid, has garnered considerable attention due to its multifaceted applications in medicine, agriculture, and industrial processes.

The molecular structure of L-(-)-Malic Acid features two carboxylic acid groups and one hydroxyl group, making it a versatile intermediate in various biochemical pathways. Its chiral nature, specifically the L-form (-) configuration, distinguishes it from its D-form counterpart, which is less biologically active in most physiological contexts. The compound's solubility in water and its stability under moderate temperatures enhance its suitability for formulation in pharmaceuticals and food additives.

In recent years, L-(-)-Malic Acid has been extensively studied for its potential therapeutic benefits. One of the most notable areas of research involves its role in metabolic disorders. Studies have demonstrated that this compound can influence the Krebs cycle, a central metabolic pathway that generates energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. By enhancing the efficiency of this cycle, L-(-)-Malic Acid may contribute to improved energy production and cellular function.

Moreover, L-(-)-Malic Acid has shown promise in the treatment of conditions associated with oxidative stress and inflammation. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce reactive oxygen species (ROS), which are implicated in various pathological processes. Clinical trials have begun exploring its efficacy in managing chronic diseases such as arthritis and cardiovascular disorders, where inflammation and oxidative damage play pivotal roles.

The agricultural sector has also harnessed the benefits of L-(-)-Malic Acid. As a plant metabolite, it plays a crucial role in photosynthesis and respiration, contributing to healthier plant growth and stress tolerance. Researchers have found that supplementing soil with this compound can enhance crop yields and improve resistance to environmental stressors like drought and salinity. This application not only supports sustainable agriculture but also ensures food security by optimizing plant productivity.

Industrial applications of L-(-)-Malic Acid are equally noteworthy. It serves as a key intermediate in the synthesis of various chemicals, including flavor enhancers, preservatives, and pharmaceuticals. Its use in food additives is particularly prominent due to its natural origin and safety profile. The compound's ability to act as a pH regulator makes it an excellent choice for maintaining product stability across a wide range of applications.

The pharmaceutical industry has leveraged the therapeutic potential of L-(-)-Malic Acid to develop novel drug formulations. Its compatibility with other bioactive molecules allows for the creation of synergistic therapeutic agents targeting multiple disease pathways simultaneously. For instance, combination therapies involving antioxidants like L-(-)-Malic Acid have shown promise in reducing side effects associated with conventional treatments while enhancing overall efficacy.

Recent advancements in biotechnology have further expanded the applications of L-(-)-Malic Acid. Genetic engineering techniques have enabled researchers to optimize microbial strains for efficient production of this compound through fermentation processes. This biotechnological approach not only enhances yield but also reduces production costs compared to traditional synthetic methods. Such innovations are crucial for scaling up production to meet growing demand across various industries.

The environmental impact of utilizing L-(-)-Malic Acid is another area of growing interest. Sustainable production methods are being developed to minimize waste generation and energy consumption during synthesis. Additionally, researchers are exploring ways to integrate this compound into eco-friendly products such as biodegradable plastics and natural fertilizers. These efforts align with global initiatives aimed at promoting green chemistry and reducing environmental footprint.

In conclusion, L-(-)-Malic Acid (CAS No. 97-67-6) stands as a cornerstone molecule in modern chemical and biomedical research. Its diverse applications span from enhancing metabolic health to supporting sustainable agriculture and industrial processes. As research continues to uncover new facets of its utility, it is clear that this compound will remain integral to advancements across multiple scientific disciplines.

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